molecular formula C16H19ClN2O2S B2964355 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride CAS No. 1606092-54-9

1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2964355
CAS No.: 1606092-54-9
M. Wt: 338.85
InChI Key: VCCODUPTALEPEM-UHFFFAOYSA-N
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Description

1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a phenylbenzenesulfonyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of piperazine derivatives, including “1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride”.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 4-phenylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+4-Phenylbenzenesulfonyl chloride1-(4-Phenylbenzenesulfonyl)piperazine+HCl\text{Piperazine} + \text{4-Phenylbenzenesulfonyl chloride} \rightarrow \text{1-(4-Phenylbenzenesulfonyl)piperazine} + \text{HCl} Piperazine+4-Phenylbenzenesulfonyl chloride→1-(4-Phenylbenzenesulfonyl)piperazine+HCl

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzenesulfonyl)piperazine hydrochloride
  • 1-(4-Chlorobenzenesulfonyl)piperazine hydrochloride
  • 1-(4-Nitrobenzenesulfonyl)piperazine hydrochloride

Comparison

1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, and nitro analogs, the phenyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(4-phenylphenyl)sulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S.ClH/c19-21(20,18-12-10-17-11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,17H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCODUPTALEPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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